molecular formula C27H31NO2 B12400303 N,N-Didesmethyl Mifepristone-d4

N,N-Didesmethyl Mifepristone-d4

Cat. No.: B12400303
M. Wt: 405.6 g/mol
InChI Key: MIPBCIAEOBOEKD-NVTOLWDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Didesmethyl Mifepristone-d4 is a deuterium-labeled derivative of N,N-Didesmethyl Mifepristone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms can significantly affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesmethyl Mifepristone-d4 involves the deuteration of N,N-Didesmethyl MifepristoneOne common method is the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyl Mifepristone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Didesmethyl Mifepristone-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Didesmethyl Mifepristone-d4 is primarily related to its role as a deuterium-labeled compound. The presence of deuterium atoms can alter the metabolic pathways and pharmacokinetics of the parent compound, N,N-Didesmethyl Mifepristone. This alteration can lead to changes in the compound’s interaction with molecular targets and pathways, providing valuable insights into drug behavior and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Didesmethyl Mifepristone-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated compounds, making it a valuable tool in drug development and scientific studies .

Properties

Molecular Formula

C27H31NO2

Molecular Weight

405.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-amino-2,3,5,6-tetradeuteriophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1/i4D,5D,7D,8D

InChI Key

MIPBCIAEOBOEKD-NVTOLWDCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C)[2H])[2H])N)[2H]

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.